N-(4-{[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide
Description
N-(4-{[5-(Furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide is a heterocyclic compound featuring a 1,3,5-triazine core substituted with a furan-2-ylmethyl group and linked via a sulfamoyl bridge to a para-substituted phenylacetamide moiety. This structure integrates sulfonamide and acetamide pharmacophores, which are common in bioactive molecules targeting enzymes or receptors involved in inflammation, infection, or metabolic disorders .
Properties
Molecular Formula |
C16H19N5O4S |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[4-[[3-(furan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C16H19N5O4S/c1-12(22)19-13-4-6-15(7-5-13)26(23,24)20-16-17-10-21(11-18-16)9-14-3-2-8-25-14/h2-8H,9-11H2,1H3,(H,19,22)(H2,17,18,20) |
InChI Key |
JSPHHBWZWRMUAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized from furfural through various methods, including acid-catalyzed cyclization.
Synthesis of the Triazine Ring: The triazine ring can be formed by the reaction of appropriate amines with cyanuric chloride under controlled conditions.
Coupling Reactions: The furan and triazine rings are then coupled using suitable reagents and catalysts to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient production of amide derivatives containing furan rings under mild conditions .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The triazine ring can be reduced to form tetrahydrotriazine derivatives.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrotriazine derivatives.
Substitution: Various substituted sulfamoyl derivatives.
Scientific Research Applications
N-(4-{[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-{[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit key enzymes or modulate receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s uniqueness lies in its 1,3,5-triazine-furan hybrid scaffold , distinguishing it from other acetamide derivatives. Key comparisons include:
Key Observations :
Key Observations :
- The target compound’s synthesis likely requires triazine ring formation followed by sulfamoylation, contrasting with copper-catalyzed coupling () or direct acetylation ().
- Green solvents (e.g., ethanol, water) are emphasized in newer syntheses (), whereas older methods () use acetic anhydride.
Pharmacological Activity
While biological data for the target compound are unavailable, structural analogs exhibit diverse activities:
Key Observations :
- The anti-exudative activity of triazole-furan analogs (–7) suggests the target compound may share similar anti-inflammatory properties due to structural homology.
- Sulfonamide-acetamide hybrids () are often explored for enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) .
Physicochemical Properties
Substituents critically influence solubility, stability, and crystallinity:
Key Observations :
- The nitro and chloro groups in ’s compound reduce solubility compared to furan-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
